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Compound of Interest

Compound Name: EDTA (disodium)

Cat. No.: B094323

Application Notes: The Role of Disodium EDTA
In Nucleic Acid Electrophoresis
Introduction

Disodium ethylenediaminetetraacetic acid (EDTA) is a crucial component in electrophoresis
buffers used for the separation of nucleic acids, such as DNA and RNA, via agarose or
polyacrylamide gels. Its primary function is to preserve the integrity of the nucleic acid samples
during the electrophoretic run. This is achieved through its ability to chelate divalent cations,
which are essential cofactors for nucleases that can degrade nucleic acid molecules.

Mechanism of Action

Nucleases, specifically DNases and RNases, are enzymes that catalyze the hydrolytic
cleavage of phosphodiester bonds in the backbone of DNA and RNA, respectively. Many of
these enzymes require divalent cations, most notably magnesium (Mg?*), for their catalytic
activity.[1][2][3][4] Disodium EDTA is a powerful chelating agent that binds tightly to these
divalent cations, effectively sequestering them and making them unavailable to the nucleases.
[1][2][3] This inhibition of nuclease activity is critical for preventing the degradation of nucleic
acid samples during the often lengthy process of electrophoresis, ensuring that the resulting
bands on the gel accurately reflect the size and quantity of the target molecules.
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Caption: Mechanism of Disodium EDTA in protecting nucleic acids.

Common Electrophoresis Buffers Containing
Disodium EDTA

Two of the most widely used buffers for nucleic acid gel electrophoresis are Tris-acetate-EDTA
(TAE) and Tris-borate-EDTA (TBE). Both contain Disodium EDTA as a key component, but
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differ in their buffering agent (acetate vs. borate), which influences their buffering capacity and
resolution characteristics.

o TAE (Tris-acetate-EDTA) Buffer: This buffer has a lower buffering capacity than TBE, which
can become exhausted during long electrophoresis runs.[5] However, linear, double-
stranded DNA tends to run faster in TAE.[5] It is often preferred for the separation of large
DNA fragments (>20 kb).[6]

o TBE (Tris-borate-EDTA) Buffer: TBE has a higher buffering capacity, making it suitable for
longer electrophoresis runs without buffer recirculation.[1] It provides better resolution for
smaller DNA fragments (< 1000 bp).[7] The borate in TBE can be a strong inhibitor for many
enzymes, so TAE is often recommended if the DNA is to be used in subsequent enzymatic
applications.[1]

Quantitative Data: Composition of Common
Electrophoresis Buffers

The following tables summarize the typical compositions for stock and working solutions of TAE
and TBE buffers.

Table 1. Composition of 50x TAE Stock Solution (1 Liter)

Final

Molecular Weight ( . .

Component Imol ) Amount Concentration (in
mo

= 50x stock)
Tris base 121.14 242 g 2M
Glacial Acetic Acid 60.05 57.1mL 1M
Disodium EDTA

372.24 18.6 g 50 mM

dihydrate

Table 2: Composition of 1x TAE Working Solution
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Component Final Concentration
Tris-acetate 40 mM
Disodium EDTA 1 mM

Table 3: Composition of 10x TBE Stock Solution (1 Liter)

Final

Molecular Weight ( . .

Component Imol ) Amount Concentration (in
mo

2 10x stock)
Tris base 121.14 108 g 0.89 M
Boric Acid 61.83 55¢ 0.89 M
Disodium EDTA

372.24 7449 20 mM

dihydrate

Table 4: Composition of 0.5x TBE Working Solution

Component Final Concentration
Tris-borate 45 mM
Disodium EDTA 1mM

Experimental Protocols

The following are detailed protocols for the preparation of stock and working solutions of TAE
and TBE buffers.

Protocol 1: Preparation of 0.5 M EDTA Stock Solution
(pH 8.0)

This stock solution is a common starting point for preparing various buffers in a molecular

biology lab.
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Materials:

e Disodium EDTA dihydrate (FW = 372.24 g/mol )

o Deionized water

e Sodium hydroxide (NaOH) pellets or solution

e pH meter

e Magnetic stirrer and stir bar

o Beaker or flask

Graduated cylinder
Procedure:

e To prepare 500 mL of 0.5 M EDTA solution, weigh out 93.05 g of disodium EDTA dihydrate.
[61[7]

« Add the EDTA powder to a beaker containing approximately 400 mL of deionized water.[6][7]
o Place the beaker on a magnetic stirrer and add a stir bar.

« Stir the solution. Note that EDTA will not fully dissolve until the pH is adjusted to
approximately 8.0.[6][7]

e Slowly add NaOH while monitoring the pH with a calibrated pH meter. Continue adding
NaOH until the EDTA is completely dissolved and the pH of the solution is 8.0.[6][7][8]

e Once the desired pH is reached and the EDTA is fully dissolved, transfer the solution to a
graduated cylinder and adjust the final volume to 500 mL with deionized water.[6][7]

 Sterilize the solution by autoclaving and store at room temperature.

Protocol 2: Preparation of 50x TAE Buffer Stock Solution
(1 Liter)
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Caption: Workflow for preparing 50x TAE buffer stock solution.
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Materials:

Tris base (FW = 121.14 g/mol )

o Glacial acetic acid

e 0.5 M EDTA (pH 8.0) stock solution

e Deionized water

e Magnetic stirrer and stir bar

o Beaker or flask (2 L)

o Graduated cylinders

Procedure:

Weigh 242 g of Tris base and add it to a 2 L beaker containing a stir bar.[5][9]

o Add approximately 700 mL of deionized water and stir until the Tris base is completely
dissolved.[9]

o Carefully add 57.1 mL of glacial acetic acid to the solution.[5][9]

e Add 100 mL of 0.5 M EDTA (pH 8.0) stock solution.[5][9]

e Add deionized water to bring the final volume to 1 L.[5][9]

e The pH of the 50x stock solution does not need to be adjusted and should be around 8.5.[6]
o Store the 50x TAE buffer at room temperature.[9]

Preparation of 1x TAE Working Solution: To prepare a 1x working solution, dilute the 50x stock
solution 1:50 with deionized water. For example, to make 1 L of 1x TAE, add 20 mL of 50x TAE
stock to 980 mL of deionized water. The final concentrations will be 40 mM Tris-acetate and 1
mM EDTA.[5][6]
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Protocol 3: Preparation of 10x TBE Buffer Stock
Solution (1 Liter)

Materials:

Tris base (FW = 121.14 g/mol)

Boric acid (FW = 61.83 g/mol )

0.5 M EDTA (pH 8.0) stock solution

Deionized water

Magnetic stirrer and stir bar

Beaker or flask (2 L)

Graduated cylinders

Procedure:

Weigh 108 g of Tris base and 55 g of boric acid and add them to a 2 L beaker containing a
stir bar.[4][7]

o Add approximately 900 mL of deionized water and stir until the solids are completely
dissolved.

e Add 40 mL of 0.5 M EDTA (pH 8.0) stock solution.[10]

e Add deionized water to bring the final volume to 1 L.[7]

» Mix the solution thoroughly. The pH of the 10x stock solution does not typically require
adjustment.

» Store the 10x TBE buffer at room temperature. A precipitate may form over time, which can
be redissolved by gentle warming.[7]
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Preparation of 0.5x TBE Working Solution: To prepare a 0.5x working solution, dilute the 10x
stock solution 1:20 with deionized water. For example, to make 1 L of 0.5x TBE, add 50 mL of
10x TBE stock to 950 mL of deionized water. The final concentrations will be 45 mM Tris-borate
and 1 mM EDTA.[7]

Conclusion

Disodium EDTA is an indispensable component of nucleic acid electrophoresis buffers. Its
ability to chelate divalent cations and thereby inhibit nuclease activity is fundamental to
preserving the integrity of DNA and RNA samples during separation. The choice between TAE
and TBE buffer, both containing EDTA, will depend on the specific application, including the
size of the nucleic acid fragments being analyzed and the required resolution. The protocols
provided here offer standardized methods for the preparation of these essential buffers for
reproducible and reliable results in molecular biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [application of disodium EDTA in electrophoresis buffers
for nucleic acid separation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094323#application-of-disodium-edta-in-
electrophoresis-buffers-for-nucleic-acid-separation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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